molecular formula C22H27N3O3S B606566 CD38 inhibitor 1 CAS No. 1700637-55-3

CD38 inhibitor 1

カタログ番号: B606566
CAS番号: 1700637-55-3
分子量: 413.5 g/mol
InChIキー: VJQALSOBHVEJQM-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

作用機序

TC ADPRC 78cの作用機序は、NAD+をニコチンアミドとアデノシン二リン酸リボースに分解する酵素CD38の阻害を伴います。CD38を阻害することで、TC ADPRC 78cは組織内のNAD+レベルを高め、それにより細胞のエネルギー代謝を促進し、加齢に伴う代謝低下を抑制します。 化合物はCD38の活性部位に特異的に結合し、その酵素活性を阻害します

6. 類似の化合物との比較

TC ADPRC 78cは、その高い特異性と効力により、他のCD38阻害剤とは異なります。類似の化合物には以下が含まれます。

    チアゾロキノリン(アジン)オン誘導体: これらの化合物もCD38を阻害しますが、結合親和性と特異性は異なる場合があります。

    ニコチンアミド類似体: これらの化合物は、異なるメカニズムでNAD+レベルを高めますが、CD38を特異的に標的とはしません。

TC ADPRC 78cの独自性は、高い効力でCD38を選択的に阻害できることにあります。これは、研究と治療の両方における貴重なツールとなっています

生化学分析

Biochemical Properties

CD38 inhibitor 1 interacts with the CD38 molecule, which is expressed on the cell surface and in intracellular compartments such as the endoplasmic reticulum, nuclear membrane, and mitochondria . The inhibitor preferentially inhibits CD38 NADase activity .

Cellular Effects

This compound has been shown to influence cell function by modulating cell differentiation, cytokine release, migration, and apoptosis processes . It also impacts cell signaling pathways and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects by inhibiting the enzymatic activity of CD38 . This results in increased NAD+ levels in cells, which can influence various cellular processes .

Temporal Effects in Laboratory Settings

The effects of this compound have been observed over time in laboratory settings. The inhibitor has demonstrated stability and has shown long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . At certain thresholds, the inhibitor can improve energy metabolism disorder and reduce proinflammatory cytokines .

Metabolic Pathways

This compound is involved in the NAD+ metabolic pathway . It interacts with the CD38 enzyme, influencing the availability of NAD+ in cells .

Transport and Distribution

This compound is distributed within cells where it interacts with the CD38 molecule .

Subcellular Localization

The subcellular localization of this compound is closely tied to the localization of the CD38 molecule. CD38 can be found on the cell surface and in intracellular compartments .

準備方法

TC ADPRC 78cの合成は、コア構造の調製から始まり、その後、阻害活性を高めるための官能基修飾を行うことで、いくつかのステップを踏みます。合成経路には通常以下が含まれます。

    ステップ1: 一連の縮合反応によるコア構造の形成。

    ステップ2: CD38への結合親和性を高めるための特定の官能基の導入。

    ステップ3: 高純度の最終生成物を得るための精製と結晶化。

工業生産方法は、これらの合成経路を制御された条件下でスケールアップし、一貫性と品質を確保します。 高速液体クロマトグラフィー(HPLC)は、化合物の純度と収率を監視するために頻繁に使用されます

化学反応の分析

TC ADPRC 78cは、以下を含むさまざまな化学反応を起こします。

    酸化: 化合物は特定の条件下で酸化されて、異なる酸化状態を形成できます。

    還元: また、水素化ホウ素ナトリウムなどの一般的な還元剤を使用して還元することもできます。

    置換: 化合物は、官能基を他の官能基に置き換える置換反応を起こし、その活性を変化させることができます。

これらの反応に使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化リチウムアルミニウムなどの還元剤、およびさまざまな置換反応を促進する触媒が含まれます。 生成される主要な生成物は、使用される特定の反応条件と試薬によって異なります

4. 科学研究への応用

TC ADPRC 78cは、科学研究において幅広い用途があります。

    化学: CD38の酵素活性とそのNAD+代謝における役割を研究するためのツールとして使用されます。

    生物学: NAD+に関わる細胞メカニズムとその細胞機能への影響を理解するのに役立ちます。

    医学: 加齢に伴う代謝性疾患、心血管疾患、特定の種類のがんの治療における潜在的な治療効果について調査されています。

    産業: CD38を標的とする新しい治療薬の開発に使用されています

科学的研究の応用

Therapeutic Applications

1. Cancer Treatment

CD38 inhibitors are primarily investigated for their efficacy in treating hematological malignancies such as multiple myeloma. The presence of CD38 on myeloma cells makes it an attractive target for therapy. Notable CD38-targeting antibodies include daratumumab and isatuximab, which have shown significant clinical efficacy .

  • Mechanism of Action : CD38 inhibitors block the enzymatic activity of CD38, thereby disrupting its role in tumor cell proliferation and survival. By inhibiting CD38, these agents can enhance the effectiveness of other cancer treatments and improve patient outcomes .

2. Enhancing CAR-T Cell Therapy

Recent studies indicate that inhibiting CD38 can mitigate CAR-T cell exhaustion, thereby improving the persistence and cytotoxicity of these engineered T cells against tumors. This suggests that CD38 inhibition may enhance the efficacy of CAR-T cell therapies in treating various cancers .

  • Case Study : A study highlighted the correlation between CD38 expression and CAR-T cell exhaustion. By inhibiting CD38, researchers observed improved antitumor responses in preclinical models .

3. Autoimmune Diseases

CD38 inhibitors also show promise in treating autoimmune disorders. Research indicates that these inhibitors can modulate immune responses, potentially benefiting conditions like rheumatoid arthritis and lupus nephritis .

  • Clinical Insights : NTX-748, a small molecule inhibitor, demonstrated efficacy in animal models of autoimmune diseases by increasing NAD+ levels while reducing inflammatory markers .

Comparative Efficacy of CD38 Inhibitors

The following table summarizes key findings from various studies regarding the efficacy of different CD38 inhibitors:

Inhibitor Target Disease Mechanism Efficacy Observed
DaratumumabMultiple MyelomaAntibody-dependent cellular cytotoxicityHigh response rates in clinical trials
IsatuximabMultiple MyelomaDirect apoptotic activitySignificant improvement in progression-free survival
NTX-748Rheumatoid ArthritisNADase activity inhibitionReduced inflammation in preclinical models
78cAge-related Metabolic DysfunctionReversible uncompetitive inhibitionActivation of pro-longevity factors

類似化合物との比較

TC ADPRC 78c is unique compared to other CD38 inhibitors due to its high specificity and potency. Similar compounds include:

    Thiazoloquin(az)olin(on)e derivatives: These compounds also inhibit CD38 but may have different binding affinities and specificities.

    Nicotinamide analogs: These compounds increase NAD+ levels through different mechanisms but may not specifically target CD38.

The uniqueness of TC ADPRC 78c lies in its ability to selectively inhibit CD38 with high potency, making it a valuable tool in both research and therapeutic applications .

生物活性

CD38 inhibitor 1 is a novel compound designed to inhibit the activity of CD38, an enzyme that plays a critical role in the metabolism of nicotinamide adenine dinucleotide (NAD+). This compound has garnered attention for its potential therapeutic applications, particularly in conditions associated with mitochondrial dysfunction and metabolic disorders. The following sections detail its biological activity, mechanisms of action, and relevant research findings.

CD38 is a NADase that degrades NAD+ into nicotinamide and ADP-ribose, thereby regulating cellular NAD+ levels. Elevated CD38 expression is linked to various pathological conditions, including metabolic dysfunction and aging. This compound exhibits high potency against CD38, with an IC50 value of 11 nM, indicating its effectiveness in inhibiting this enzyme while showing minimal activity against other targets .

Pharmacodynamics and Efficacy

In preclinical studies, this compound demonstrated significant effects on mitochondrial function and metabolic processes. Notably, in a Pus1 knockout mouse model of mitochondrial myopathy, treatment with this compound led to:

  • Increased NAD+ Levels : Enhanced NAD+ levels in muscle tissue were observed, which are crucial for energy metabolism.
  • Improved Endurance : A dose-dependent rescue of running endurance was noted, suggesting enhanced muscle function.
  • Gene Expression Modulation : RNA sequencing revealed that the compound positively influenced genes associated with mitochondrial biogenesis and muscle contraction .

Comparative Data on CD38 Inhibitors

CompoundIC50 (nM)Mechanism of ActionKey Findings
This compound11NADase inhibitionIncreases NAD+ levels, improves endurance
78cLow nMReversible uncompetitive inhibitionActivates pro-longevity factors

Mitochondrial Myopathy Model

In a specific study utilizing a Pus1 knockout mouse model, treatment with this compound resulted in:

  • Rescue of Endurance : Mice treated with the compound showed significant improvements in physical endurance compared to untreated controls.
  • Metabolic Changes : The treatment led to decreased lactate production, indicating improved metabolic efficiency .

Immune Modulation Studies

Research involving the combination of anti-CD38 therapies has shown that modulation of CD38 can influence immune responses. For instance, studies combining anti-CD38 antibodies with PD-1 inhibitors demonstrated manageable safety profiles and reductions in CD38+ immune cells within the tumor microenvironment (TME), although significant antitumor activity was not consistently observed .

Research Findings

Recent investigations have highlighted several important aspects of this compound's biological activity:

  • NAD+ Homeostasis : By inhibiting CD38, the compound helps maintain higher levels of NAD+, which is vital for various cellular processes including energy metabolism and DNA repair.
  • Inflammation Control : Studies suggest that compounds targeting CD38 may also play a role in modulating inflammation via their effects on NAD+ metabolism .
  • Potential Applications : Given its mechanism and effects on cellular metabolism, this compound shows promise for treating age-related metabolic disorders and conditions characterized by mitochondrial dysfunction.

特性

IUPAC Name

4-[[4-(2-methoxyethoxy)cyclohexyl]amino]-1-methyl-6-(1,3-thiazol-5-yl)quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O3S/c1-25-20-8-3-15(21-13-23-14-29-21)11-18(20)19(12-22(25)26)24-16-4-6-17(7-5-16)28-10-9-27-2/h3,8,11-14,16-17,24H,4-7,9-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJQALSOBHVEJQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)C3=CN=CS3)C(=CC1=O)NC4CCC(CC4)OCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601336660
Record name CD38-IN-78c
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601336660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

413.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1700637-55-3
Record name CD38-IN-78c
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601336660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。